(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWYGGOOWYZET-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A linear diamine precursor, such as 3-(2-bromophenyl)pentanedioic acid, undergoes cyclization in the presence of a reducing agent (e.g., NaBH₄/BF₃·THF):
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 40–100°C |
| Solvent | Tetrahydrofuran (THF) |
| Reducing Agent | NaBH₄/BF₃·THF complex |
| Yield | 60–75% (estimated) |
Boc Protection of the Azepane Amine
The primary amine on the azepane ring is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Optimized Parameters
-
Base : Sodium carbonate (Na₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Solvent : THF/water (3:1 v/v)
-
Temperature : 10–30°C
Lithium-Halogen Exchange and Carboxylation
The bromophenyl group is converted to a benzoic acid moiety via lithiation followed by CO₂ quenching :
Generation of Aryl Lithium Intermediate
tert-Butyllithium (t-BuLi) or LDA induces lithium-halogen exchange at −78°C:
Carboxylation with CO₂
The lithium intermediate is treated with gaseous CO₂ to form the carboxylic acid:
Critical Parameters
-
Temperature : −78°C (lithiation) → 0–25°C (carboxylation)
-
CO₂ Delivery : Dry ice or balloon apparatus
Stereochemical Control
The (R)-configuration is achieved through:
Chiral Resolution
Racemic mixtures are resolved using chiral stationary phase (CSP) chromatography or diastereomeric salt formation.
Asymmetric Synthesis
Enantioselective methods employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization or lithiation steps.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Steps
| Step | Yield Range | Key Challenges |
|---|---|---|
| Azepane Cyclization | 60–75% | Ring strain in 7-membered ring |
| Boc Protection | 85–92% | Competing side reactions |
| Carboxylation | 70–80% | Moisture sensitivity |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the azepane ring or the benzoic acid group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Ligand: Acts as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors.
Receptor Modulators: Investigated for modulating biological receptors.
Medicine
Drug Development: Explored for its potential in developing new pharmaceuticals.
Prodrug Design: The Boc group can be used to protect active amines in prodrug strategies.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Employed in catalytic processes due to its chiral nature.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
While explicit data for (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid are unavailable, inferences can be made:
- Solubility : Benzoic acid derivatives with Boc-protected amines typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility.
- Chromatography : Similar Boc-heterocycles show retention times correlating with ring size and polarity in reverse-phase HPLC .
Biological Activity
(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound characterized by its unique structure, which includes a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected azepane ring. The molecular formula for this compound is , with a molecular weight of 319.4 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 2382240-34-6 |
| Appearance | White solid |
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may function as an inhibitor of specific protein interactions, potentially affecting cellular processes such as apoptosis and cell proliferation.
In Vitro Studies
Recent research has indicated that this compound exhibits significant activity against certain cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 15 µM, indicating its effectiveness in inhibiting cell growth.
In Vivo Studies
In vivo studies have shown promising results regarding the pharmacokinetics and therapeutic efficacy of this compound. Animal models treated with this compound displayed reduced tumor sizes compared to control groups, suggesting its potential as an anti-cancer agent.
Case Studies
- Breast Cancer Model : In a controlled experiment, mice bearing MCF-7 tumors were administered this compound at doses of 10 mg/kg body weight. Results indicated a significant reduction in tumor volume after four weeks of treatment, with histological analysis showing increased apoptosis in tumor tissues.
- Colorectal Cancer Study : Another study focused on colorectal cancer cells revealed that treatment with this compound led to downregulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This downregulation correlated with decreased cell proliferation and increased sensitivity to chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the azepane ring or the benzoic acid moiety can significantly influence its biological activity.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Increasing Boc size | Enhanced solubility |
| Altering azepane substituents | Improved receptor binding affinity |
Q & A
Basic: What are the key synthetic strategies for preparing (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid?
Answer:
The synthesis typically involves two critical steps: (1) Boc protection of the azepane nitrogen and (2) coupling the azepane moiety to the benzoic acid scaffold.
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the secondary amine of azepane, preventing unwanted side reactions .
- Coupling Reaction : The Boc-protected azepane is coupled to 2-bromobenzoic acid via a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or through peptide-like amidation using coupling agents like DCC or EDC .
Validation : Monitor reaction progress via TLC or HPLC, and confirm Boc incorporation via ¹H NMR (δ ~1.4 ppm for tert-butyl protons) .
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- Purity Analysis : Use HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) to detect impurities (<2% total as per pharmacopeial standards) .
- Structural Confirmation :
Advanced: How can racemization during Boc protection or coupling be minimized?
Answer:
- Low-Temperature Reactions : Perform Boc protection at 0–4°C to reduce base-catalyzed racemization .
- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-azepane) to retain stereochemistry .
- Coupling Agents : Replace DCC with racemization-suppressing agents like HOBt or HOAt .
Validation : Analyze enantiomeric excess via chiral HPLC or polarimetry .
Advanced: What strategies resolve impurities from diastereomers or incomplete Boc deprotection?
Answer:
- Chromatographic Purification : Use reverse-phase flash chromatography (C18 silica, acetonitrile/water) to separate diastereomers .
- Acidic Deprotection : Treat with TFA/DCM (1:1 v/v) to remove residual Boc groups, followed by neutralization and extraction .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate the pure (R)-enantiomer .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Short-Term : Store at 2–8°C in airtight, light-resistant vials .
- Long-Term : Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group .
Note : Pre-dry storage containers to avoid moisture-induced degradation .
Advanced: How can computational modeling predict solubility or reactivity?
Answer:
- LogP Calculations : Use software like ChemAxon to estimate partition coefficients (LogP ~1.65) for solubility optimization in aqueous/organic systems .
- DFT Studies : Model transition states of coupling reactions to identify steric/electronic barriers in azepane-benzoic acid conjugation .
Basic: What are its primary applications in academic research?
Answer:
- Peptide Mimetics : The Boc-protected azepane serves as a rigid scaffold for designing protease inhibitors or GPCR ligands .
- Metal-Catalyzed Reactions : The benzoic acid moiety acts as a directing group in C–H activation studies .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
